N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(19,20)17-6-2-3-11(10-17)15(18)16-12-4-5-13-14(9-12)22-8-7-21-13/h4-5,9,11H,2-3,6-8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBVMVVGWPAPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. The resulting intermediate is further reacted with piperidine-3-carboxylic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Sulfonamide Derivatives with Benzodioxin Moieties
Key Compounds and Activities:
- Key Findings: Alkyl/aralkyl substituents (e.g., bromoethyl in 5a) enhance antibacterial activity against E. Bulky hydrophobic groups (e.g., phenylpropyl in 5c) shift activity toward enzyme inhibition (lipoxygenase) rather than antimicrobial effects . The parent compound (3) lacks significant activity, highlighting the necessity of substituent optimization .
1,4-Dioxane-Containing Flavones and Coumarins
- Examples: 4f: 3',4'-(1",4"-Dioxino)flavone 4g: 3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone
Activity :
Structural Insight :
Benzodioxin-Containing Heterocycles
- Compound 12b: (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Synthesized as a CDK9 inhibitor candidate. The thiazole and methanone groups likely enhance kinase binding, diverging from the sulfonamide’s enzyme inhibition profile .
- Patent-Derived Compound (XIV): 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide Designed for cardiovascular or antiparasitic applications, emphasizing the versatility of benzodioxin scaffolds in diverse therapeutic areas .
Structural-Activity Relationship (SAR) Analysis
Substituent Effects :
- Hydrophobic Groups (e.g., phenylpropyl in 5c ): Improve lipoxygenase inhibition but reduce antibacterial efficacy.
- Electron-Withdrawing Groups (e.g., bromoethyl in 5a ): Enhance antibacterial activity via membrane disruption.
- Hydroxymethyl Modifications (e.g., 4g ): Increase antihepatotoxic activity by improving pharmacokinetics .
Core Modifications :
Biological Activity
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 504.128 g/mol. The structure features a benzodioxin moiety, which is known for various pharmacological effects.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 504.128 g/mol |
| SMILES | CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
| InChI | InChI=1S/C26H24N4O3S2/c1-18-7-10-21(11-8-18)34-16-24-28-29-26(30(24)20-5-3-2-4-6-20)35-17-25(31)27-19-9-12-22-23(15-19)33-14-13-32-22/h2-12,15H,13-14,16-17H2,1H3,(H,27,31) |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. These interactions often involve modulation of opioid receptors, which are critical in pain management and analgesic effects.
Pharmacological Studies
A study focused on the structure–activity relationship (SAR) of related compounds demonstrated that modifications to the benzodioxin structure could enhance potency and selectivity for μ-opioid receptors (MOR). For instance, compounds that retained the benzodioxin moiety exhibited significant anti-nociceptive effects in animal models, suggesting potential for pain relief without the severe side effects commonly associated with traditional opioids .
Case Studies and Research Findings
- Anti-nociceptive Effects : In vivo studies using tail-flick tests showed that compounds derived from similar structures exhibited significant analgesic properties. The effective dose (ED50) for one such compound was reported at approximately 1.059 mg/kg in wild-type mice .
- Blood-Brain Barrier Penetration : Compounds structurally related to N-(2,3-DIHYDRO-1,4-BENZODIOXIN...) demonstrated favorable pharmacokinetic profiles that suggest they can effectively cross the blood-brain barrier (BBB), a crucial factor for central nervous system (CNS) drug efficacy .
Q & A
Q. Key Considerations :
- Protect reactive groups (e.g., tert-butoxycarbonyl for amines) during synthesis to avoid side reactions .
- Optimize reaction temperatures (e.g., 0–25°C for sulfonylation) to enhance yield.
Basic: What analytical methods validate the structural integrity and purity of this compound?
Answer:
Primary Techniques :
Q. Supplementary Methods :
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?
Answer:
Methodological Framework :
Pharmacokinetic Profiling :
- Measure plasma half-life, bioavailability, and tissue distribution in animal models to identify metabolic instability or poor absorption .
Metabolite Identification :
- Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation of the benzodioxin ring).
Dose-Response Reassessment :
- Conduct in vivo efficacy studies with adjusted dosages to account for pharmacokinetic limitations.
Target Engagement Assays :
- Validate target binding in vivo (e.g., radiolabeled ligand displacement or PET imaging).
Case Example :
If in vitro cholinesterase inhibition (IC50 = 50 nM) fails to translate in vivo, investigate blood-brain barrier permeability via logP calculations (target >2.5) or P-gp efflux assays .
Advanced: What computational approaches support structure-activity relationship (SAR) studies for derivatives?
Answer:
Key Strategies :
Molecular Docking :
- Use software (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., cholinesterase active sites). Prioritize derivatives with improved hydrogen bonding (e.g., amide group) or hydrophobic contacts (benzodioxin ring) .
QSAR Modeling :
- Develop regression models correlating substituent properties (e.g., Hammett σ, logP) with activity. Example descriptor table:
| Derivative | logP | IC50 (nM) |
|---|---|---|
| Parent | 2.1 | 50 |
| -OCH3 | 1.8 | 120 |
| -CF3 | 3.0 | 25 |
Free Energy Perturbation (FEP) :
- Simulate ΔΔG of binding for piperidine substituents (e.g., methanesulfonyl vs. acetyl groups).
Basic: What safety protocols are critical when handling this compound?
Answer:
Essential Precautions :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers address low reproducibility in synthetic yields?
Answer:
Troubleshooting Steps :
Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation).
Catalyst Screening : Test alternative bases (e.g., LiHMDS vs. NaH) for piperidine functionalization.
Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times.
Q. Data-Driven Example :
| Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaH | 45 | 90 |
| 1 | LiHMDS | 72 | 95 |
Advanced: What in vitro assays are suitable for evaluating target engagement?
Answer:
Assay Design :
Enzyme Inhibition :
Cellular Uptake :
- Fluorescence microscopy with a fluorescently tagged derivative.
Thermal Shift Assay :
- Measure protein melting temperature (ΔTm) shifts upon compound binding.
Q. Validation Criteria :
- IC50 ≤ 100 nM and dose-dependent response curves (R² >0.95).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
